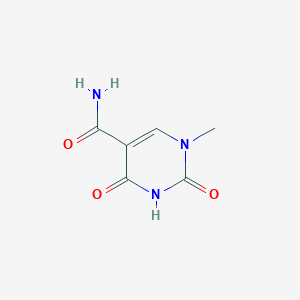

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound used in proteomics research . The crystal structure of this compound consists of molecules held together by extensive intermolecular hydrogen bonding between neighboring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .

Synthesis Analysis

This compound can be synthesized by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .Molecular Structure Analysis

The molecular structure of this compound consists of an asymmetric unit containing two molecules of the carboxylic acid and two water molecules .Chemical Reactions Analysis

The chemical properties of this compound have been studied using UV, IR, PMR, and 13 C NMR spectroscopy techniques . The reaction of this compound with acids and bases in aqueous media has also been studied .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 169.14 .科学的研究の応用

Ultrasound-Assisted Dehydrogenation

Research conducted by Memarian and Soleymani (2011) explored the dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to 2-oxo-1,2-dihydropyrimidine-5-carboxamides. They found that applying heat and ultrasound simultaneously increased the reaction rate and reduced the amount of oxidant needed. This study supports the potential for electron-transfer-induced dehydrogenation processes in these compounds (Memarian & Soleymani, 2011).

HIV-1 Reverse Transcriptase Inhibitors

Devale et al. (2017) designed and synthesized a series of compounds combining N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds showed promising Reverse Transcriptase inhibitory activity, with two hybrids demonstrating higher activity than the standard rilpivirine. This highlights the potential of such compounds in HIV therapy (Devale et al., 2017).

Synthesis of Derivatives

A study by Fadda et al. (2013) used N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing various derivatives. These derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, show the versatility and potential for creating a range of biologically active compounds (Fadda et al., 2013).

Catalyst in Synthesis Processes

Research by Gein et al. (2018) focused on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. They utilized sodium hydrogen sulfate as a catalyst in a three-component reaction, achieving moderate to high yields. This indicates the compound's utility in catalyzed synthesis processes (Gein et al., 2018).

Biological Evaluation of Pyrimidine Derivatives

Fathalla et al. (2006) studied the synthesis and biological evaluation of new pyrimidine derivatives, including 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine (2-thiouracil) derivatives. They reported cytotoxic and antimicrobial activities for some of these compounds, suggesting their potential in medical applications (Fathalla et al., 2006).

Supramolecular Assemblies

Fonari et al. (2004) synthesized novel pyrimidine derivatives suitable as ligands for co-crystallization in supramolecular assemblies. Their research offers insights into the use of these compounds in developing complex molecular structures, with potential applications in materials science (Fonari et al., 2004).

19F-NMR Spectroscopy in Drug Discovery

Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolic fate and excretion balance of HIV integrase inhibitors, highlighting the utility of tetrahydropyrimidine derivatives in drug discovery and metabolism studies (Monteagudo et al., 2007).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

The compound interacts with its target, the Protein Tyrosine Kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Protein Tyrosine Kinase affects various biochemical pathways. These pathways are responsible for transmitting signals from the cell surface to the nucleus, regulating various cellular functions. The disruption of these pathways can lead to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of Protein Tyrosine Kinase . This can lead to changes in cell growth, differentiation, and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s solubility, which can impact its bioavailability and efficacy, is classified as very soluble .

特性

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELWXCXPBFGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507086 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78999-61-8 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

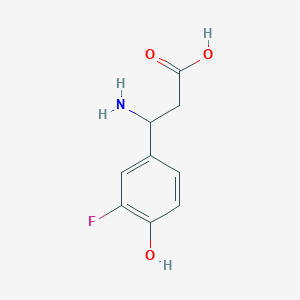

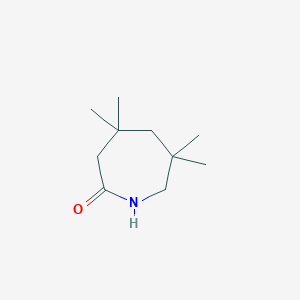

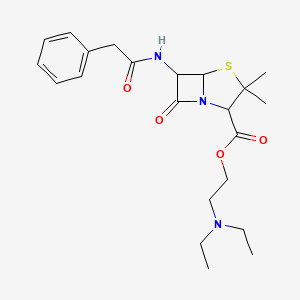

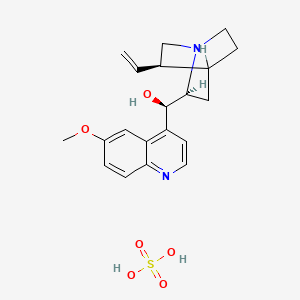

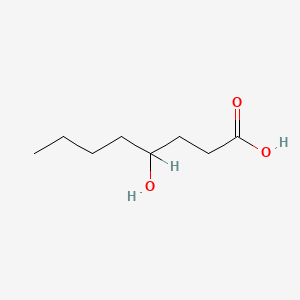

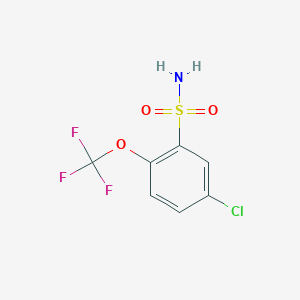

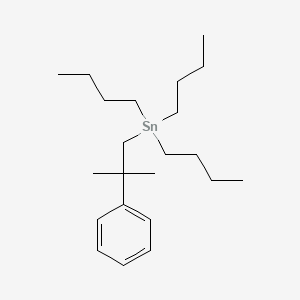

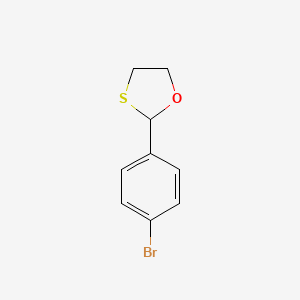

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)